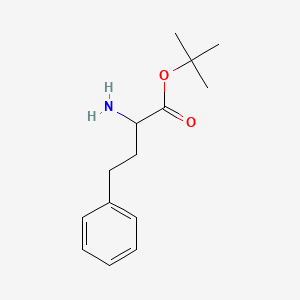

(R)-tert-Butyl 2-amino-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANQRTXTMVVNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of (R)-tert-Butyl 2-amino-4-phenylbutanoate in Peptidomimetic and Drug Discovery

The following technical guide details the structural utility, synthetic pathways, and application of (R)-tert-Butyl 2-amino-4-phenylbutanoate (the tert-butyl ester of D-homophenylalanine) in modern drug discovery.

Executive Summary

(R)-tert-Butyl 2-amino-4-phenylbutanoate (CAS: Derivative of 82732-07-8/120686-17-1) represents a critical "unnatural" chiral building block in the synthesis of metabolically stable peptidomimetics and protease inhibitors. As the protected ester of D-homophenylalanine (D-hPhe) , this compound serves two primary functions in medicinal chemistry:

-

Metabolic Stabilization: Incorporation of the (R)-isomer (D-configuration) into peptide backbones significantly retards proteolytic degradation by endogenous enzymes (e.g., chymotrypsin, neprilysin), which strictly recognize L-amino acid residues.

-

Pharmacophore Extension: The homophenylalanine side chain (

) extends the aromatic interaction range by one methylene unit compared to phenylalanine, allowing for deeper penetration into hydrophobic binding pockets of targets like ACE, NEP, and HIV protease.

This guide analyzes the synthesis, quality control, and application of this building block, distinguishing its specific utility from its natural (S)-counterpart used in drugs like Benazepril.

Chemical Profile & Stereochemical Significance[1][2][3][4][5][6]

The compound is the tert-butyl ester of the non-proteinogenic amino acid D-homophenylalanine.

| Property | Specification |

| IUPAC Name | tert-Butyl (2R)-2-amino-4-phenylbutanoate |

| Common Name | D-Homophenylalanine tert-butyl ester |

| Molecular Formula | |

| Molecular Weight | 235.32 g/mol |

| Chirality | (R) / D-isomer |

| Protecting Group | tert-Butyl ester (Acid-labile, orthogonal to Fmoc/Cbz) |

| Key Function | Hydrophobic pharmacophore; Proteolysis inhibitor |

The "Methylene Extension" Effect

Unlike Phenylalanine (Phe), Homophenylalanine (hPhe) possesses an ethylene linker (

-

Structural Consequence: This increases the flexibility of the side chain, allowing the phenyl ring to adopt conformations inaccessible to Phe.

-

Binding Consequence: In metalloproteases (e.g., ACE, NEP), this extension is critical for aligning the aromatic ring with the S1' hydrophobic subsite while positioning the zinc-binding group correctly.

Synthetic Routes: Accessing the (R)-Isomer[7][8]

Synthesis of the (R)-isomer requires overcoming the natural preference for L-amino acids. Two primary industrial routes are employed: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation .

Route A: Enzymatic Kinetic Resolution (Self-Validating Protocol)

This method is preferred for its high enantiomeric excess (ee >99%) and mild conditions. It relies on the stereoselective hydrolysis of a racemic ester or amide.

Protocol:

-

Substrate: Racemic N-acetyl-homophenylalanine ethyl ester.

-

Biocatalyst: Aspergillus acylase or CAL-B (Candida antarctica Lipase B) .

-

Reaction: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact.

-

Separation: Acid/base extraction separates the (S)-acid (aqueous) from the (R)-ester (organic).

-

Transesterification: The (R)-ethyl ester is hydrolyzed and re-esterified with isobutylene/sulfuric acid to form the tert-butyl ester.

Route B: Asymmetric Hydrogenation

Uses a chiral catalyst to reduce a precursor enamide.

-

Precursor: (E)-2-acetamido-4-phenylbut-2-enoate.

-

Catalyst: Rh(I)-DuPhos or Rh(I)-Binap complex.

-

Hydrogenation:

(5-10 bar), MeOH. -

Result: Direct formation of the protected amino acid with high ee.[1]

Visualization of Synthesis Workflow

Figure 1: Biocatalytic workflow for isolating the (R)-isomer from racemic precursors.

Applications in Drug Discovery[1][4][5][6][9][10][11]

Peptidomimetics & Stability Engineering

The primary utility of the (R)-isomer is in Retro-Inverso peptide design.

-

Mechanism: Replacing an L-amino acid with a D-amino acid (R-isomer) alters the peptide backbone topology. If the sequence is also reversed, the side chain orientation mimics the original L-peptide but the backbone amide bonds are inverted.

-

Result: The resulting molecule is "invisible" to standard proteases (like pepsin or chymotrypsin) but retains biological affinity for the receptor.

-

Role of t-Bu Ester: The tert-butyl group acts as a C-terminal protecting group during the synthesis of these chains, removable only by strong acid (TFA), allowing orthogonal side-chain modification.

ACE and NEP Inhibition

While drugs like Benazepril and Omapatrilat utilize the (S)-homophenylalanine scaffold, the (R)-isomer is critical in:

-

Negative Controls: Used to validate the stereospecificity of the binding pocket during assay development.

-

Dual Inhibitors: Research into dual ACE/NEP inhibitors has explored (R)-isomers to modulate selectivity ratios, preventing angioedema side effects associated with broad inhibition.

Experimental Protocol: Coupling to a Proline Scaffold

A self-validating protocol for testing the building block in a dipeptide synthesis (common in ACE inhibitor research).

Objective: Synthesize (R)-hPhe-L-Pro-Oqt (Model Dipeptide).

-

Activation: Dissolve (R)-tert-Butyl 2-amino-4-phenylbutanoate (1.0 equiv) in DMF.

-

Coupling: Add Fmoc-L-Pro-OH (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv).

-

Monitoring: Stir at RT for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the free amine spot (ninhydrin positive) confirms coupling.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), 5% NaHCO3 (removes unreacted acid), and brine.

-

Validation: 1H NMR should show distinct diastereomeric signals compared to the (S,S) analog, confirming the retention of the (R)-center.

Quality Control & Analytics

Ensuring the optical purity of the (R)-isomer is paramount, as 1% contamination with the (S)-isomer can drastically alter biological potency.

Chiral HPLC Method[3]

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.[2]

-

Expected Result: The (R)-isomer typically elutes before the (S)-isomer on AD-H columns (verify with racemic standard).

References

-

Vertex AI Search. (2025). Enzymatic synthesis of chiral intermediates for Omapatrilat. National Institutes of Health. Link

-

MDPI. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Molecules Journal. Link

-

Chem-Impex. (2025). D-Homophenylalanine Applications in Peptide Synthesis. Chem-Impex International. Link

-

Boc Sciences. (2025). Boc-D-homophenylalanine: Properties and Pharmaceutical Development.

-

Royal Society of Chemistry. (2009).[2] Synthesis of Quaternary α-Amino Acid Derivatives via Kinetic Resolution. ChemComm.[2] Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate

For: Researchers, scientists, and drug development professionals

Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids

(R)-tert-Butyl 2-amino-4-phenylbutanoate, a derivative of homophenylalanine, represents a crucial chiral building block in medicinal chemistry and drug development. Non-proteinogenic amino acids are integral to the design of novel peptidomimetics and pharmaceuticals, offering enhanced metabolic stability and unique conformational constraints compared to their proteinogenic counterparts. The precise stereochemical control during synthesis is paramount, as the biological activity of enantiomers can differ significantly. This application note provides a detailed protocol for the enantioselective synthesis of the (R)-enantiomer of tert-butyl 2-amino-4-phenylbutanoate, focusing on a robust and highly selective methodology.

Strategic Approach: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

The chosen synthetic strategy centers on the asymmetric hydrogenation of a prochiral α-dehydroamino acid precursor. This method is renowned for its high efficiency, excellent enantioselectivity, and broad applicability in the synthesis of chiral amino acids.[1][2] The key to this approach lies in the use of a chiral rhodium catalyst, which creates a chiral environment for the hydrogenation reaction, leading to the preferential formation of one enantiomer.

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is divided into three main stages: synthesis of the dehydroamino acid precursor, asymmetric hydrogenation, and deprotection to yield the final product.

Part 1: Synthesis of (Z)-tert-butyl 2-acetamido-4-phenylbut-2-enoate (Dehydroamino Acid Precursor)

The synthesis of the dehydroamino acid precursor is achieved via the Erlenmeyer-Plöchl reaction, followed by esterification.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Phenylacetaldehyde | 120.15 | 12.0 g | 0.1 | |

| N-acetylglycine | 117.10 | 11.7 g | 0.1 | |

| Acetic anhydride | 102.09 | 25.5 g | 0.25 | |

| Sodium acetate | 82.03 | 8.2 g | 0.1 | Anhydrous |

| tert-Butanol | 74.12 | Excess | - | Solvent |

| Dichloromethane (DCM) | 84.93 | As needed | - | Solvent |

| Saturated NaHCO₃ solution | - | As needed | - | For workup |

| Brine | - | As needed | - | For workup |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Procedure:

-

A mixture of phenylacetaldehyde (12.0 g, 0.1 mol), N-acetylglycine (11.7 g, 0.1 mol), acetic anhydride (25.5 g, 0.25 mol), and anhydrous sodium acetate (8.2 g, 0.1 mol) is heated at 100 °C for 2 hours with stirring.

-

The reaction mixture is cooled to room temperature and the resulting solid azlactone is collected by filtration and washed with cold water.

-

The crude azlactone is then refluxed in an excess of tert-butanol with a catalytic amount of sulfuric acid for 4-6 hours to facilitate ring-opening and esterification.

-

The excess tert-butanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford (Z)-tert-butyl 2-acetamido-4-phenylbut-2-enoate.

Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This is the key enantioselective step. The choice of the chiral phosphine ligand is critical for achieving high enantiomeric excess (ee). Ligands such as those from the DuPhos or Josiphos families are known to be highly effective.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (Z)-tert-butyl 2-acetamido-4-phenylbut-2-enoate | 275.34 | 2.75 g | 0.01 | Substrate |

| [Rh(COD)₂(R,R)-Me-DuPhos]BF₄ | - | 25 mg | 0.00005 | Catalyst (0.5 mol%) |

| Methanol | 32.04 | 50 mL | - | Degassed solvent |

| Hydrogen gas | 2.02 | - | - | High purity |

Procedure:

-

In a glovebox, a high-pressure reactor is charged with (Z)-tert-butyl 2-acetamido-4-phenylbut-2-enoate (2.75 g, 0.01 mol) and the rhodium catalyst (25 mg, 0.5 mol%).

-

Degassed methanol (50 mL) is added, and the reactor is sealed.

-

The reactor is purged with hydrogen gas three times before being pressurized to 5 bar.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Upon completion (monitored by TLC or HPLC), the reactor is carefully depressurized.

-

The solvent is removed under reduced pressure.

-

The residue, containing (R)-tert-butyl 2-acetamido-4-phenylbutanoate, is carried forward to the deprotection step. The enantiomeric excess should be determined at this stage using chiral HPLC.

Part 3: Deprotection of the N-acetyl Group

The final step is the removal of the N-acetyl protecting group to yield the desired free amine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| (R)-tert-butyl 2-acetamido-4-phenylbutanoate | 277.36 | ~2.77 g | ~0.01 | Crude from Part 2 |

| 6 M Hydrochloric acid | 36.46 | 30 mL | - | |

| Diethyl ether | 74.12 | As needed | - | For washing |

| Saturated NaHCO₃ solution | - | As needed | - | For neutralization |

| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction |

Procedure:

-

The crude (R)-tert-butyl 2-acetamido-4-phenylbutanoate is dissolved in 6 M hydrochloric acid (30 mL) and heated to reflux for 4-6 hours.

-

The reaction mixture is cooled to room temperature and washed with diethyl ether to remove any non-polar impurities.

-

The aqueous layer is carefully neutralized to pH 8-9 with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield (R)-tert-butyl 2-amino-4-phenylbutanoate.

-

The final product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Strategies

While asymmetric hydrogenation is a highly effective method, other strategies can also be employed for the synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture.[3] For the target molecule, a racemic mixture of tert-butyl 2-amino-4-phenylbutanoate would be subjected to an enzyme, such as a lipase or an acylase, that selectively acylates or deacylates one enantiomer, allowing for the separation of the two.[4][5]

Sources

- 1. Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Application of (R)-tert-Butyl 2-amino-4-phenylbutanoate in asymmetric synthesis

An In-Depth Guide to the Application of (R)-tert-Butyl 2-amino-4-phenylbutanoate in Asymmetric Synthesis

Introduction: The Strategic Value of a Chiral Building Block

(R)-tert-Butyl 2-amino-4-phenylbutanoate is a chiral α-amino acid ester that serves as a valuable and versatile building block in modern asymmetric synthesis. Its utility stems from a unique combination of structural features: a defined (R)-stereocenter at the α-carbon, a sterically demanding tert-butyl ester protecting group, and a homophenylalanine side chain. This combination makes it an ideal substrate for constructing more complex, enantiomerically pure molecules, particularly unnatural amino acids and peptide fragments that are crucial in drug discovery and development.

The tert-butyl ester provides robust protection for the carboxyl group under a variety of reaction conditions, yet it can be selectively removed under acidic conditions, a key feature in multi-step synthetic sequences like solid-phase peptide synthesis (SPPS).[1][2] The primary amino group, often left unprotected, serves as a handle for transient activation, enabling highly stereocontrolled functionalization at the α-position. This guide provides a detailed exploration of its applications, focusing on the underlying principles and furnishing actionable protocols for researchers.

Core Application I: Catalytic Asymmetric α-Functionalization

One of the most powerful applications of (R)-tert-Butyl 2-amino-4-phenylbutanoate is as a prochiral nucleophile in catalytic asymmetric α-functionalization reactions. This strategy allows for the direct introduction of new substituents at the α-carbon, creating chiral α,α-disubstituted (quaternary) amino acids, which are of significant interest in medicinal chemistry for their ability to induce conformational constraints in peptides.[3]

Causality and Mechanism: The Chiral Aldehyde/Palladium Co-catalysis System

The challenge in functionalizing N-unprotected amino esters is controlling the stereochemistry of the newly formed stereocenter. A highly successful approach involves a dual co-catalytic system, often combining a chiral organocatalyst with a transition metal catalyst.[4][5]

The process is initiated by the formation of a Schiff base (imine) between the primary amine of the amino ester and a chiral aldehyde catalyst (e.g., a BINOL-derived aldehyde).[4] This reversible step transiently transforms the substrate into a more acidic species. A base can then deprotonate the α-carbon to form a planar enolate intermediate. The crucial stereocontrol is exerted by the chiral aldehyde catalyst, which effectively shields one face of the enolate. Simultaneously, a palladium catalyst activates an electrophile (such as an allyl acetate or an aryl bromide), which then attacks the unshielded face of the enolate, forming the new carbon-carbon bond with high diastereoselectivity.[3][5] This catalytic cycle allows for the generation of complex chiral structures from readily available starting materials.

Caption: Catalytic cycle for asymmetric α-functionalization.

Data Summary: α-Alkenylation of Amino Acid Esters

The following table summarizes representative results for the chiral aldehyde/palladium-catalyzed α-alkenylation of various N-unprotected amino acid esters, demonstrating the versatility and efficiency of this methodology.[3]

| Entry | Amino Acid Ester Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenylalanine derivative | 65 | 95 |

| 2 | Phenylglycine derivative | 70 | 96 |

| 3 | Homophenylalanine derivative | 68 | 94 |

| 4 | Leucine derivative | 53 | 92 |

| 5 | Alanine derivative | 61 | 93 |

Protocol 1: Asymmetric α-Alkenylation

This protocol is a representative example of the catalytic asymmetric α-alkenylation of an N-unprotected amino acid ester like (R)-tert-Butyl 2-amino-4-phenylbutanoate.[3]

Materials:

-

(R)-tert-Butyl 2-amino-4-phenylbutanoate (1.0 equiv)

-

Aryl/alkenyl bromide (1.2 equiv)

-

Allyl ethyl carbonate (1.5 equiv)

-

Chiral BINOL-derived aldehyde catalyst (10 mol%)

-

Palladium catalyst, e.g., [Pd(C3H5)Cl]2 (2.5 mol%)

-

Ligand, e.g., PPh3 (10 mol%)

-

Base, e.g., LiHMDS (1.2 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral aldehyde catalyst, palladium precursor, and ligand.

-

Add anhydrous toluene, followed by the amino acid ester and the aryl/alkenyl bromide.

-

Cool the mixture to the specified reaction temperature (e.g., 0 °C or room temperature).

-

Add the allyl ethyl carbonate.

-

Slowly add the base (LiHMDS) solution dropwise over 15-20 minutes.

-

Stir the reaction mixture at the specified temperature for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantiomerically enriched α-alkenylated amino acid ester.

-

Characterize the product and determine the enantiomeric excess using chiral HPLC.

Core Application II: Peptide Synthesis

Amino acid esters are fundamental building blocks for peptide synthesis. The tert-butyl ester of (R)-tert-Butyl 2-amino-4-phenylbutanoate makes it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain.

Causality and Mechanism: The Role of the tert-Butyl Ester in Boc-SPPS

In Boc-SPPS, the N-terminus of the growing peptide chain is protected by an acid-labile tert-butoxycarbonyl (Boc) group.[1] The C-terminus of the incoming amino acid must be protected to prevent self-polymerization. The tert-butyl ester serves this purpose effectively. It is stable to the basic conditions used for Nα-Fmoc deprotection in the alternative Fmoc-SPPS strategy and to the repeated mild acid treatments (with trifluoroacetic acid, TFA) used for Boc group removal.[2] The tert-butyl ester is typically cleaved only at the final stage of synthesis when the completed peptide is released from the solid support using a strong acid like hydrofluoric acid (HF).[2]

Caption: The cycle of Boc solid-phase peptide synthesis (SPPS).

Protocol 2: Single Coupling Step in Boc-SPPS

This protocol describes adding a Boc-protected amino acid to a resin-bound (R)-tert-Butyl 2-amino-4-phenylbutanoate, which acts as the first residue.

Materials:

-

Merrifield resin pre-loaded with (R)-2-(Boc-amino)-4-phenylbutanoic acid.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Trifluoroacetic acid (TFA).

-

Diisopropylethylamine (DIEA).

-

The next Boc-protected amino acid in the sequence (e.g., Boc-Gly-OH) (3 equiv).

-

Coupling reagent, e.g., HBTU (3 equiv).

-

N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF), peptide synthesis grade.

Procedure:

-

Swelling: Place the resin in a reaction vessel and swell with DCM for 30 minutes. Drain the solvent.

-

Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, drain, then add fresh deprotection solution and agitate for 20-30 minutes. Drain the solution.

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA.

-

Neutralization: Add a solution of 5% DIEA in DCM and agitate for 5 minutes. Repeat this step. Wash again with DCM (3x).

-

Coupling:

-

In a separate vessel, dissolve the incoming Boc-amino acid and HBTU in NMP. Add DIEA (6 equiv) to activate the amino acid (solution may change color).

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a free primary amine is no longer present).

-

-

Washing: Drain the coupling solution and wash the resin with NMP (3x) and DCM (3x).

-

The resin is now ready for the next deprotection and coupling cycle.

Core Application III: Precursor for Chiral Ligands and Auxiliaries

Chiral amino acids and their derivatives are foundational scaffolds for the synthesis of chiral ligands and auxiliaries used to induce stereoselectivity in a wide range of chemical reactions.[] The (R)-tert-Butyl 2-amino-4-phenylbutanoate can be chemically modified to produce valuable chiral structures, such as amino alcohols, which are known to be effective ligands in asymmetric catalysis.[7]

Synthetic Strategy: From Amino Ester to Chiral Amino Alcohol

A straightforward transformation involves the reduction of the tert-butyl ester to a primary alcohol. This creates a 1,2-amino alcohol moiety, a privileged structural motif in chiral ligands. The reduction must be performed with a reagent that does not affect other functional groups and preserves the stereocenter's integrity.

Caption: Synthetic workflow to a chiral amino alcohol ligand precursor.

Protocol 3: Reduction to (R)-2-Amino-4-phenylbutan-1-ol

Materials:

-

(R)-tert-Butyl 2-amino-4-phenylbutanoate (1.0 equiv)

-

Lithium aluminum hydride (LiAlH4) (2-3 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere and cryogenic reactions

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an argon atmosphere, add a suspension of LiAlH4 in anhydrous THF.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition: Dissolve the (R)-tert-Butyl 2-amino-4-phenylbutanoate in anhydrous THF and add it to the dropping funnel. Add the amino ester solution dropwise to the LiAlH4 suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching (Fieser workup):

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add X mL of water, where X is the mass of LiAlH4 in grams.

-

Add X mL of 15% aqueous NaOH solution.

-

Add 3X mL of water.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

-

Workup: Filter the granular solid through a pad of Celite and wash it thoroughly with THF or ethyl acetate.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol.

-

Purification: If necessary, purify the product by silica gel chromatography or crystallization.

References

-

Title: Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters Source: Organic Letters URL: [Link]

-

Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis Source: Frontiers in Chemistry URL: [Link]

-

Title: Chiral Aldehyde/Palladium Catalysis Enables Asymmetric Branched-Selective Ring-Opening Functionalization of Methylenecyclopropanes with Amino Acid Esters Source: Journal of the American Chemical Society URL: [Link]

-

Title: Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination Source: Angewandte Chemie International Edition URL: [Link]

-

Title: Selected methods for the asymmetric synthesis of chiral γ‐amino esters... Source: ResearchGate URL: [Link]

-

Title: Enantioselective synthesis of chiral BCPs Source: National Center for Biotechnology Information URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

-

Title: Overview of Custom Peptide Synthesis Source: GenScript URL: [Link]

-

Title: tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Source: MDPI URL: [Link]

-

Title: Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 Source: MDPI URL: [Link]

-

Title: Enantioselective total synthesis of (+)-cylindricine B Source: National Science Foundation Public Access Repository URL: [Link]

-

Title: Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions Source: ScienceDirect URL: [Link]

-

Title: Enantioselective synthesis of tert-butyl tert-butanethiosulfinate catalyzed by cyclohexanone monooxygenase Source: PubMed URL: [Link]

-

Title: Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate Source: MDPI URL: [Link]

-

Title: Sketch of the peptide synthesis on the amino-derivatized support using Fmoc chemistry Source: ResearchGate URL: [Link]

-

Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid Source: MDPI URL: [Link]

-

Title: Iron-catalyzed three-component radical coupling of alkyl halides, vinyl ethers and Grignard reagents Source: ChemComm URL: [Link]

-

Title: Approaches to Amino Acid Building Blocks via Catalytic Asymmetric Reduction Source: University of Birmingham URL: [Link]

-

Title: tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds Source: ChemRxiv URL: [Link]

-

Title: Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines Source: SciSpace URL: [Link]

-

Title: asymmetric synthesis of norbornene based 1,4-amino alcohol derivatives and applications Source: Middle East Technical University URL: [Link]

- Title: A process for preparing r-beta-amino phenylbutyric acid derivatives Source: Google Patents URL

-

Title: Synthesis of Biologically Important Angiotensin-II and Angiotensin-IV Peptides by Using 4-(2',4'-Dimethoxypenyl-Fmoc-Aminomethyl)phenoxy Resin Source: Asian Publication Corporation URL: [Link]

-

Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: MDPI URL: [Link]

-

Title: The Synthesis of a Chiral β-Amino Acid Derivative by the Grignard Reaction of an Aspartic Acid Equivalent Source: ResearchGate URL: [Link]

-

Title: tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate Source: ResearchGate URL: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Overview of Custom Peptide Synthesis [peptide2.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

(R)-tert-Butyl 2-amino-4-phenylbutanoate as a precursor for active pharmaceutical ingredients (APIs)

This guide outlines the technical application of (R)-tert-Butyl 2-amino-4-phenylbutanoate (also known as D-Homophenylalanine tert-butyl ester). While its enantiomer (the S-form) is the primary scaffold for ACE inhibitors like Enalapril and Lisinopril, the (R)-isomer serves a distinct and critical role in modern drug development: it is a vital building block for protease-resistant peptidomimetics , a precursor for chiral hydroxy acids , and an essential Quality Control (QC) standard for validating stereochemical purity in commercial API manufacturing.

Executive Summary

(R)-tert-Butyl 2-amino-4-phenylbutanoate is a non-natural, chiral amino acid ester. Its tert-butyl protection group and D-configuration make it a strategic precursor in the synthesis of peptide-based APIs requiring metabolic stability. By introducing the (R)-configuration (D-amino acid) into peptide backbones, researchers can significantly reduce proteolytic degradation, a common failure point in peptide drug delivery. Additionally, this compound serves as the definitive chiral reference standard for monitoring enantiomeric impurities in the manufacturing of blockbuster ACE inhibitors.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | (R)-tert-Butyl 2-amino-4-phenylbutanoate |

| Synonyms | D-Homophenylalanine tert-butyl ester; (R)-Hphe-OtBu |

| CAS Number | 166023-31-0 (Free base) / 82795-51-5 (Parent Acid) |

| Molecular Formula | C₁₄H₂₁NO₂ |

| Molecular Weight | 235.32 g/mol |

| Chirality | (R)-Enantiomer (D-Configuration) |

| Physical State | Viscous oil (Free base) or White solid (HCl/Tosylate salt) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |

Application I: Synthesis of Protease-Resistant Peptidomimetics

Context: Many therapeutic peptides fail due to rapid hydrolysis by endogenous proteases (e.g., trypsin, chymotrypsin). Incorporating D-amino acids, such as the (R)-homophenylalanine scaffold, alters the peptide backbone geometry, preventing enzyme recognition and extending the API's half-life.

Experimental Protocol: Site-Specific Incorporation

This protocol describes the coupling of (R)-tert-Butyl 2-amino-4-phenylbutanoate to a N-protected amino acid (e.g., Boc-Pro-OH) to form a dipeptide pharmacophore.

Reagents:

-

Precursor: (R)-tert-Butyl 2-amino-4-phenylbutanoate HCl (1.0 equiv)

-

Coupling Partner: N-Boc-L-Proline (1.1 equiv)

-

Coupling Agents: EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve N-Boc-L-Proline (1.1 equiv) in anhydrous DCM (10 mL/g) under nitrogen. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) at 0°C. Stir for 30 minutes to form the active ester.

-

Free Base Generation: In a separate vessel, neutralize (R)-tert-Butyl 2-amino-4-phenylbutanoate HCl with DIPEA (1.0 equiv) in DCM.

-

Coupling: Transfer the amine solution to the activated acid mixture dropwise at 0°C. Add remaining DIPEA (2.0 equiv) to maintain pH ~8.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][][3]

-

Work-up: Wash the organic layer successively with 1N KHSO₄ (acidic wash), sat. NaHCO₃ (basic wash), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Deprotection (Optional): To remove the tert-butyl group for further chain elongation, treat the intermediate with TFA/DCM (1:1) for 2 hours at room temperature.

Mechanism & Rationale:

-

EDC/HOBt: Chosen to minimize racemization of the sensitive chiral centers during coupling.

-

tert-Butyl Protection: Provides orthogonality. It withstands basic conditions (Fmoc removal) and hydrogenolysis (Cbz removal), allowing flexible synthetic strategies.

Application II: Critical Quality Control in ACE Inhibitor Manufacturing

Context: Regulatory bodies (FDA, EMA) require strict limits (<0.1%) on enantiomeric impurities. In the production of Lisinopril or Enalapril (which use the S-isomer), the (R)-isomer is the primary enantiomeric impurity. This compound is used to establish the "System Suitability" and "Resolution" of the analytical method.[4]

Protocol: Chiral HPLC Resolution Method

Use this protocol to quantify the (R)-impurity in a bulk batch of (S)-precursor.

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (Amylose/Cellulose derivative), 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 215 nm (Amide/Phenyl absorption) |

| Temperature | 25°C |

| Sample Conc. | 1.0 mg/mL in Mobile Phase |

Validation Criteria:

-

Resolution (Rs): Inject a 1:1 mixture of (R)- and (S)-tert-Butyl 2-amino-4-phenylbutanoate. The resolution factor (Rs) must be > 1.5 (baseline separation).

-

Limit of Quantitation (LOQ): The method must detect the (R)-isomer at 0.05% levels relative to the (S)-peak.

Application III: Precursor for (R)-2-Hydroxy-4-phenylbutyric Acid

Context: The amino group can be converted to a hydroxyl group with retention or inversion of configuration (depending on conditions), yielding chiral hydroxy acids used in specific renin inhibitors.

Protocol (Diazotization-Hydrolysis):

-

Dissolve (R)-tert-Butyl 2-amino-4-phenylbutanoate in 1M H₂SO₄.

-

Cool to -5°C. Add NaNO₂ (1.5 equiv) solution dropwise.

-

Stir for 3 hours at 0°C, then warm to room temp overnight.

-

The diazonium intermediate hydrolyzes to form (R)-2-hydroxy-4-phenylbutyric acid (with net retention via double inversion if neighboring group participation occurs, or inversion if direct S_N2). Note: Conditions must be tuned to control stereochemistry.

Visualized Workflows

Figure 1: Peptidomimetic Synthesis Pathway

This diagram illustrates the incorporation of the (R)-precursor into a drug scaffold.

Caption: Workflow for incorporating (R)-homophenylalanine tert-butyl ester into peptide APIs to enhance metabolic stability.

Figure 2: Quality Control Logic (Chiral Resolution)

This diagram demonstrates the decision logic for using the (R)-isomer as a reference standard.

Caption: Logic flow for using (R)-tert-Butyl 2-amino-4-phenylbutanoate as a critical impurity marker in ACE inhibitor manufacturing.

References

-

Chem-Impex International. "D-Homophenylalanine tert-butyl ester hydrochloride: Product Applications." Chem-Impex Catalog. Accessed February 17, 2026.

-

Yu, L.-T., et al. (2006).[5] "Formal Synthesis of the ACE Inhibitor Benazepril[3][5]·HCl via an Asymmetric Aza-Michael Reaction."[3][6] Molecules, 11(8), 641-648.[6] (Describes the use of homophenylalanine esters in ACE inhibitor synthesis).

-

European Patent Office. "Method for preparing Lisinopril Intermediate." EP3543225A1. (Details the strict control of stereoisomers in ACE inhibitor production).

-

National Institutes of Health (NIH). "Synthesis and Characterization of Compounds Related to Lisinopril." Scientia Pharmaceutica. (Discusses impurity profiling including diastereomers derived from homophenylalanine).

-

BOC Sciences. "Boc-D-homophenylalanine: Pharmaceutical Development Applications." BOC Sciences Product Guide.

Sources

- 1. One moment, please... [allmpus.com]

- 3. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giiresearch.com [giiresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Formal synthesis of the ACE inhibitor benazepril x HCl via an asymmetric aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical methods for determining the enantiomeric excess of (R)-tert-Butyl 2-amino-4-phenylbutanoate

This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It prioritizes the Normal Phase Chiral HPLC method using polysaccharide-based stationary phases, as this offers the highest stability for the acid-labile tert-butyl ester moiety while ensuring excellent resolution of the aromatic enantiomers.

Executive Summary

(R)-tert-Butyl 2-amino-4-phenylbutanoate (CAS: 166023-31-0) is a critical chiral intermediate, often employed in the synthesis of ACE inhibitors (e.g., Benazepril) and peptidomimetics. Determining its enantiomeric excess (ee) is a pivotal Quality Control (QC) step.

This guide presents two validated pathways:

-

Primary Protocol (Normal Phase): Uses an Amylose-based column (Chiralpak AD-H) with a basic additive. This is the Gold Standard for this molecule as it preserves the acid-sensitive tert-butyl ester group.

-

Secondary Protocol (Reversed Phase/Crown Ether): Uses a Crown Ether column for underivatized amines in aqueous media, suitable only when strict pH control is maintained to prevent ester hydrolysis.

Molecular Analysis & Method Selection

| Property | Description | Analytical Implication |

| Structure | Primary amine (basic) + Aromatic ring (π-π interactions) + Bulky ester. | |

| Chiral Center | Alpha-carbon ( | Requires steric discrimination close to the amine. |

| Stability | tert-Butyl ester | Acid Labile. Avoid strong acidic mobile phases (e.g., high % TFA) to prevent hydrolysis to the free acid. |

| Detection | UV Absorbance | Phenyl ring allows robust detection at 210 nm or 254 nm . |

Strategic Decision Tree

The primary amine functionality often causes peak tailing on silica-based columns due to silanol interactions. To mitigate this, we employ Diethylamine (DEA) as a mobile phase additive in the Normal Phase method.

Caption: Workflow for selecting the appropriate chromatographic method based on sample state.

Primary Protocol: Normal Phase HPLC

Objective: Separation of (R) and (S) enantiomers of the free amine ester.

Mechanism: The Amylose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds and

Chromatographic Conditions

-

Column: Daicel Chiralpak AD-H (or Phenomenex Lux Amylose-1),

, -

Mobile Phase:

-Hexane : Isopropanol : Diethylamine (-

Note: Ethanol can be substituted for Isopropanol (

) to reduce retention time if needed.

-

-

Flow Rate:

. -

Temperature:

. -

Detection: UV @

(primary) and -

Injection Volume:

(

Step-by-Step Execution

-

Preparation of Mobile Phase:

-

System Equilibration:

-

Flush the column with Mobile Phase for at least 30 minutes (approx. 20 column volumes) until the baseline stabilizes.

-

-

Sample Preparation:

-

Dissolve

of the sample in -

Filter through a

PTFE syringe filter.[1]

-

-

Data Acquisition:

-

Inject the racemate (if available) to establish retention times for (R) and (S).

-

Inject the test sample.[2]

-

Calculate ee using the area normalization method.

-

Expected Performance

-

Retention Times (

): Typically, the (S)-enantiomer elutes first, followed by the (R)-enantiomer (depending on specific column lot; verify with standards).[1] -

Resolution (

): -

Tailing Factor (

):

Alternative Protocol: Crown Ether (Aqueous)

Objective: Analysis of underivatized amino acid esters using host-guest complexation. Suitability: Use only if Normal Phase solvents are restricted. Caution: Low pH may hydrolyze the tert-butyl ester over time.

Chromatographic Conditions

-

Column: Daicel Crownpak CR(+) or CR(-),

.[1] -

Mobile Phase:

Perchloric Acid (-

Preparation: Add

to water to reach pH 1.5, then mix with MeOH.[1]

-

-

Temperature:

(Lower temperature improves resolution and stability). -

Flow Rate:

. -

Detection: UV @

.

Critical Warning

The tert-butyl ester is acid-sensitive. While dilute

Calculations & Validation

Enantiomeric Excess (ee) Calculation

Where:- = Peak area of the (R)-enantiomer.

- = Peak area of the (S)-enantiomer.

System Suitability Criteria

For a valid run in a GMP/GLP environment:

-

Resolution (

): -

Selectivity (

): -

Signal-to-Noise (S/N):

for the minor enantiomer (LOQ).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction of free amine with silanols. | Increase DEA concentration to 0.2%. Ensure column is dedicated to basic mobile phases. |

| Poor Resolution | Column degradation or wrong mobile phase. | Switch from IPA to Ethanol (sharper peaks). Lower temperature to |

| Baseline Drift | Volatile amine (DEA) evaporation. | Use a premixed mobile phase bottle with a tight cap. Recalibrate baseline every 5 runs. |

| Ghost Peaks | Ester hydrolysis.[3] | Stop immediately. Switch to Method A (Normal Phase). Check sample stability. |

References

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard reference for Amylose-based separations of amines). Link

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Validates polysaccharide columns for amino acid esters). [1]

-

Phenomenex. Chiral HPLC Separations Guide. (Method development strategies for Pirkle and Polysaccharide columns). Link

-

Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Discusses Crown Ether and Teicoplanin phases). Link

-

Organic Chemistry Portal. Protection of Carboxylic Acids: tert-Butyl Esters. (Stability data of t-butyl esters). Link

Sources

Troubleshooting & Optimization

Improving the yield and purity of (R)-tert-Butyl 2-amino-4-phenylbutanoate synthesis

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, improve yield and purity, and overcome common experimental hurdles. The information provided is based on established chemical principles and field-proven insights to ensure the reliability and success of your work.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate. The solutions provided are based on a logical, step-by-step approach to problem-solving.

Issue 1: Low Yield of (R)-tert-Butyl 2-amino-4-phenylbutanoate

Question: I am getting a low yield of my target compound after reacting (R)-2-amino-4-phenylbutanoic acid with tert-butyl acetate and a catalytic amount of perchloric acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the direct esterification of amino acids are a common issue. The primary reasons often revolve around incomplete reaction, side reactions, or product loss during workup. Let's break down the potential causes and solutions:

-

Incomplete Reaction:

-

Insufficient Catalyst: Perchloric acid is a strong catalyst, but its concentration is critical. Ensure you are using the correct catalytic amount. An excess can lead to side reactions, while too little will result in a sluggish and incomplete reaction.

-

Water Content: The presence of water can hydrolyze the tert-butyl ester back to the starting carboxylic acid. Ensure all your reagents and glassware are scrupulously dry. Using anhydrous tert-butyl acetate and minimizing exposure to atmospheric moisture is crucial.

-

Reaction Time and Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the equilibrium towards the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

-

-

Side Reactions:

-

Dimerization/Polymerization: Although less common under these conditions, self-condensation of the amino acid can occur. This is more prevalent at higher temperatures.

-

Decomposition: Prolonged exposure to strong acid can lead to the degradation of the amino acid or the product.

-

-

Product Loss During Workup:

-

Aqueous Workup: The product, being an amino acid ester, can have some water solubility, especially in its protonated form. Minimize the volume of aqueous washes.

-

pH Adjustment: When neutralizing the reaction mixture, careful adjustment of the pH is critical. Bringing the pH to around 9 with a mild base like sodium bicarbonate (NaHCO₃) will ensure the amino group is deprotonated, making the product more soluble in organic solvents for extraction.[1]

-

Emulsion Formation: Emulsions can form during extraction, leading to significant product loss. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.

-

Recommended Actions:

-

Optimize Catalyst Loading: Start with the literature-recommended catalytic amount of perchloric acid and perform small-scale experiments to find the optimal loading for your specific setup.

-

Ensure Anhydrous Conditions: Dry your glassware in an oven and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product. This will help you determine the ideal reaction time and prevent unnecessary decomposition.

-

Careful Workup: After the reaction is complete, quench the mixture by slowly adding it to a cold, saturated solution of sodium bicarbonate. Extract the product promptly with a suitable organic solvent like dichloromethane or ethyl acetate. Minimize the volume and number of aqueous washes. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 2: Presence of Impurities in the Final Product

Question: My final product shows multiple spots on TLC and by NMR analysis. What are the likely impurities and how can I purify my (R)-tert-Butyl 2-amino-4-phenylbutanoate?

Answer:

The presence of impurities is a common challenge. The nature of these impurities will depend on the synthetic route and workup conditions. Here are the most probable impurities and strategies for their removal:

-

Unreacted Starting Material ((R)-2-amino-4-phenylbutanoic acid): This is the most common impurity if the reaction has not gone to completion.

-

Removal: The starting material is significantly more polar than the product. Purification by flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar product from the highly polar starting material.

-

-

Di-tert-butyl ether: This can form as a byproduct from the reaction of tert-butyl cations in the presence of tert-butanol (which can be formed from the decomposition of tert-butyl acetate).

-

Removal: Di-tert-butyl ether is a volatile and non-polar compound. It can often be removed by evaporation under high vacuum. If it persists, it can be separated from the more polar product by column chromatography.

-

-

Polymeric byproducts: As mentioned earlier, some self-condensation of the amino acid can occur.

-

Removal: These byproducts are typically high molecular weight and very polar. They will remain at the baseline on a TLC plate and can be easily removed by column chromatography.

-

-

Racemic Product ((S)-tert-Butyl 2-amino-4-phenylbutanoate): Racemization is a significant risk when manipulating chiral amino acids, especially under acidic or basic conditions.[1][2]

-

Detection and Quantification: The presence of the (S)-enantiomer can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC). A common stationary phase for this is a polysaccharide-based column like CHIRALPAK® AD-H.[3]

-

Prevention and Removal: To minimize racemization, use the mildest possible reaction conditions and avoid prolonged exposure to strong acids or bases. If racemization has occurred, separating the enantiomers can be challenging. Preparative chiral HPLC is the most direct method but can be expensive and time-consuming for large quantities.

-

Purification Protocol:

-

Primary Purification - Flash Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient should be determined by TLC analysis.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

-

Secondary Purification - Crystallization/Salt Formation:

-

If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can further improve purity.

-

Alternatively, the product can be converted to its hydrochloride salt by treating a solution of the purified ester with HCl in a non-polar solvent like diethyl ether. The salt will often precipitate as a crystalline solid, which can be filtered and dried. The free base can be regenerated by treatment with a mild base.

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate?

The most straightforward and stereochemically defined starting material is (R)-2-amino-4-phenylbutanoic acid . Starting with the enantiomerically pure acid ensures that the chirality at the alpha-carbon is already established.

Q2: Should I protect the amino group before esterification?

Protecting the amino group with a tert-butoxycarbonyl (Boc) group is a common strategy in amino acid chemistry to prevent side reactions and improve solubility in organic solvents.[4][5] However, for a direct esterification with tert-butyl acetate, it is not strictly necessary as the amino group is protonated under the acidic reaction conditions, which deactivates its nucleophilicity.

A two-step approach involving Boc protection followed by esterification is also a viable and often cleaner route:

-

Boc Protection: React (R)-2-amino-4-phenylbutanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate in a mixed aqueous/organic solvent system (e.g., water/THF).[2]

-

Esterification: The resulting N-Boc-(R)-2-amino-4-phenylbutanoic acid can then be esterified. Since the amino group is protected, a wider range of esterification methods can be used.

The choice between a one-step or two-step process depends on the scale of the reaction and the desired purity of the final product. The two-step process often provides a cleaner product with a higher overall yield, despite the extra step.

Q3: How can I monitor the progress of the esterification reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting material and the product.

-

Visualization: The spots can be visualized under UV light (254 nm) and/or by staining with a ninhydrin solution (which will stain the primary amine of the starting material and product) or potassium permanganate solution.

The starting amino acid will have a low Rf value (it will not move far from the baseline), while the product ester will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the optimal conditions for storing (R)-tert-Butyl 2-amino-4-phenylbutanoate?

(R)-tert-Butyl 2-amino-4-phenylbutanoate is an ester with a free amino group, making it susceptible to hydrolysis and degradation over time. For long-term storage, it is recommended to:

-

Store it in a tightly sealed container at low temperatures (e.g., in a refrigerator at 2-8°C).

-

Protect it from moisture and light.

-

Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prolong its shelf life.

-

For maximum stability, consider storing it as its hydrochloride salt.

Experimental Protocols

Protocol 1: Direct Esterification of (R)-2-amino-4-phenylbutanoic acid

This protocol is based on the direct esterification using tert-butyl acetate and a strong acid catalyst.[1]

Materials:

-

(R)-2-amino-4-phenylbutanoic acid

-

tert-Butyl acetate (anhydrous)

-

Perchloric acid (70%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of (R)-2-amino-4-phenylbutanoic acid (1.0 eq) in anhydrous tert-butyl acetate (10 volumes), add a catalytic amount of perchloric acid (e.g., 0.1-0.2 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value |

| Starting Material | (R)-2-amino-4-phenylbutanoic acid |

| Key Reagents | tert-Butyl acetate, Perchloric acid |

| Typical Yield | 60-75% |

| Key Advantages | One-step procedure |

| Key Disadvantages | Risk of side reactions, requires careful workup |

Protocol 2: Two-Step Synthesis via Boc Protection

This protocol involves the protection of the amino group followed by esterification.

Step 1: Boc Protection of (R)-2-amino-4-phenylbutanoic acid [2]

Materials:

-

(R)-2-amino-4-phenylbutanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1M HCl solution

Procedure:

-

Dissolve (R)-2-amino-4-phenylbutanoic acid (1.0 eq) in a 1:1 mixture of THF and water containing sodium bicarbonate (2.0 eq).

-

Cool the solution to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with a non-polar solvent like hexane to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(R)-2-amino-4-phenylbutanoic acid.

Step 2: Esterification of N-Boc-(R)-2-amino-4-phenylbutanoic acid

Materials:

-

N-Boc-(R)-2-amino-4-phenylbutanoic acid

-

tert-Butanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve N-Boc-(R)-2-amino-4-phenylbutanoic acid (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

-

Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The Boc group can be removed with trifluoroacetic acid (TFA) in DCM to yield the final product.[5]

| Parameter | Value |

| Starting Material | (R)-2-amino-4-phenylbutanoic acid |

| Key Steps | Boc Protection, Esterification, Deprotection |

| Typical Overall Yield | >80% |

| Key Advantages | Cleaner reaction, higher purity |

| Key Disadvantages | Multi-step process |

Visualizing the Workflow

Caption: Alternative synthetic routes to (R)-tert-Butyl 2-amino-4-phenylbutanoate.

References

-

Organic Syntheses Procedure. Available at: [Link]

-

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. Available at: [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI. Available at: [Link]

-

A simple and powerful tert-butylation of carboxylic acids and alcohols. Available at: [Link]

-

Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

- A process for preparing r-beta-amino phenylbutyric acid derivatives. Google Patents.

-

(S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc. Available at: [Link]

-

Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Available at: [Link]

-

[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]]. Organic Syntheses Procedure. Available at: [Link]

-

Novel Preparation of Chiral α-Amino Acids Using the Mitsunobu-Tsunoda Reaction. The Royal Society of Chemistry. Available at: [Link]

-

Improved Process For The Preparation Of (2 R, 4 S) 5 (Biphenyl 4 Yl) 4 [(Tert Butoxycarbonyl) Amino] 2 Methylpentanoic Acid. QuickCompany. Available at: [Link]

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

-

Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a. IRIS. Available at: [Link]

-

An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. Available at: [Link]

-

A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid | Request PDF. ResearchGate. Available at: [Link]

-

Preparation of t-Butyl Esters of Free Amino Acids1. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting common side reactions in the synthesis of (R)-tert-Butyl 2-amino-4-phenylbutanoate

[1]

Ticket ID: Hph-tBu-001 Status: Open Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist[1]

Executive Summary

(R)-tert-Butyl 2-amino-4-phenylbutanoate (homophenylalanine tert-butyl ester) is a critical chiral intermediate, often utilized in the synthesis of ACE inhibitors (e.g., benazepril) and peptidomimetics.[1] Its synthesis presents a unique "triad of instability":

-

Steric Hindrance: The bulky tert-butyl group makes esterification sluggish.

-

Stereochemical Lability: The

-proton is susceptible to abstraction, leading to racemization. -

Oligomerization: The free amine tends to dimerize into diketopiperazines (DKP) spontaneously in solution.

This guide provides a root-cause analysis and troubleshooting protocols for these specific failure modes.

Module 1: The "Racemization" Ticket

User Complaint: "My product has dropped from 99% ee to 85% ee after the esterification workup."

Root Cause Analysis

Racemization in amino acid esters typically occurs via two mechanisms:

-

Acid-Catalyzed Enolization: Prolonged exposure to strong acids (e.g.,

, -

Base-Mediated Proton Abstraction: During the neutralization step (to obtain the free base), using strong bases or allowing the pH to exceed 9.0 can deprotonate the

-carbon.

Troubleshooting Protocol

| Variable | Standard Limit | Adjustment for High ee |

| Temperature | 20–25°C | Strictly < 20°C. The rate of racemization doubles for every 10°C increase. |

| Reaction Time | 24–48 hours | Monitor by TLC/HPLC. Stop immediately upon conversion. Do not "over-cook." |

| Workup pH | pH 9–10 | Target pH 7.5–8.0. Use mild bases like |

Mechanistic Insight (DOT Visualization)

The following diagram illustrates the kinetic competition between stable ester formation and the racemization pathway.

Figure 1: Kinetic competition between esterification and acid-catalyzed enolization.

Module 2: The "White Precipitate" Ticket (DKP Formation)

User Complaint: "I isolated the oil, but after leaving it on the bench overnight, it turned into a solid white mass that is insoluble in everything."

Root Cause Analysis

This is the classic formation of Diketopiperazine (DKP) . The free base of homophenylalanine tert-butyl ester is unstable. Two molecules will undergo intermolecular aminolysis (Head-to-Tail cyclization) to form a stable 6-membered bis-lactam ring.[1] This process is irreversible and autocatalytic in the concentrated free base form.

Troubleshooting Protocol

-

Immediate Salt Formation: Never store the free base. Convert it immediately to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated amine (

) cannot act as a nucleophile, completely inhibiting DKP formation.[1] -

Storage: If you must handle the free base, keep it in dilute solution at 0°C and use it immediately for the next coupling step.

Module 3: The "Low Yield" Ticket

User Complaint: "The reaction stalled at 60% conversion. Adding more acid didn't help."

Root Cause Analysis

The tert-butyl group is sterically bulky. Common Fischer esterification (alcohol + acid) fails because tert-butanol eliminates to isobutylene under acid conditions before it can attack the carbonyl.

Recommended Synthetic Route: Perchloric Acid / tert-Butyl Acetate

This method (adapted from Taschner et al.) uses tert-butyl acetate as both the reagent and solvent, driving the equilibrium via transesterification.

Optimized Protocol (Lab Scale):

-

Setup: Suspend (R)-Homophenylalanine (10 mmol) in tert-butyl acetate (15 mL).

-

Catalyst: Add 70%

(1.5 eq) dropwise at 0°C. Note: -

Reaction: Stir at Room Temperature (20–25°C) for 24–48h.

-

Workup (Critical Step):

-

Cool to 0°C.[2]

-

Extract with 0.5 N HCl (removes unreacted amino acid).

-

Wash organic layer with saturated

(removes excess acid). -

Crucial: Dry rapidly over

and concentrate. -

Stabilization: Immediately add 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

-

Diagnostic Logic Tree

Use this flow to identify your specific failure mode.

Figure 2: Diagnostic decision tree for common synthesis failures.

Comparative Data: Method Selection

| Method | Yield | Racemization Risk | Safety Profile | Best For |

| Isobutylene / | High (85-95%) | Low | Hazard: Pressurized gas, flammability.[1] | Large Scale / Industrial |

| Good (70-85%) | Moderate (Temp dependent) | Hazard: Perchlorates (Explosive potential).[1] | Standard Lab Scale | |

| Boc-Anhydride / DMAP | Moderate (60-75%) | Low | Safe: No strong acids/pressure.[1] | Small Scale / High Value |

References

-

Roeske, R. W. (1963).[1][3] Preparation of t-Butyl Esters of Free Amino Acids. Journal of Organic Chemistry, 28(5), 1251–1253. Link[1]

- Foundational text for the isobutylene/sulfuric acid method.

-

Taschner, E., et al. (1961).[1] Esterification of Amino Acids with tert-Butyl Acetate. Justus Liebigs Annalen der Chemie, 646(1), 119-122.[1] Link[1]

- Primary reference for the transesterific

-

Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag. Link[1]

- Authoritative source on DKP formation and racemiz

Technical Support Center: Navigating the Scale-Up of (R)-tert-Butyl 2-amino-4-phenylbutanoate Production

Welcome to the technical support center dedicated to the industrial-scale production of (R)-tert-Butyl 2-amino-4-phenylbutanoate. This non-proteinogenic amino acid ester is a critical building block in the synthesis of various pharmaceutical compounds, making its efficient and stereochemically pure production paramount.[1][2] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists when transitioning from laboratory-scale experiments to pilot and manufacturing scales. Our focus is on providing not just solutions, but the underlying chemical and engineering principles to empower you to make informed decisions.

Section 1: The Enantioselective Step - Establishing the Chiral Center

The core challenge in synthesizing this molecule is the establishment of the (R)-stereocenter with high fidelity. Methods like asymmetric hydrogenation or enzymatic resolution are common, but both present unique scale-up hurdles.[3][4]

Q1: We are observing a significant drop in enantiomeric excess (ee) for our asymmetric hydrogenation of the precursor olefin when moving from a 1L flask to a 100L reactor. What are the likely causes and how do we troubleshoot this?

This is a classic and critical scale-up issue. A drop in enantioselectivity is rarely due to a single factor but rather a combination of physical and chemical parameter shifts. The catalyst's microenvironment is highly sensitive to these changes.[5]

Causality Analysis:

-

Hydrogen Mass Transfer: In a small flask, the headspace provides ample hydrogen with good surface contact. In a large, stirred-tank reactor, achieving efficient gas-liquid mass transfer is much harder. If the catalyst is "starved" of hydrogen at its surface, side reactions or background, non-selective reduction pathways can become more prominent.

-

Temperature & Pressure Gradients: Poor mixing in a large vessel can lead to localized "hot spots" or areas of lower hydrogen pressure. Many chiral catalysts have a narrow optimal temperature and pressure window for peak performance; deviations can severely impact enantioselectivity.[6]

-

Substrate and Solvent Purity: Impurities that were negligible at the gram scale can act as catalyst poisons or inhibitors at the kilogram scale. Water, oxygen, or impurities in the starting material can coordinate to the metal center, altering the ligand-metal complex and its chiral induction capability.[5]

Troubleshooting Workflow:

Below is a logical workflow to diagnose and resolve the loss of enantioselectivity.

Caption: Workflow for developing a scalable crystallization process.

Experimental Protocol: Developing a Controlled Crystallization

-

Solvent Selection:

-

Screen a variety of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and anti-solvents (e.g., heptane, water).

-

The ideal system will show high solubility of the crude product at elevated temperatures (e.g., 60-70°C) and low solubility at ambient or sub-ambient temperatures (e.g., 0-5°C). Impurities should ideally remain in the mother liquor.

-

-

Solubility Curve Generation:

-

Once a promising solvent system is identified, accurately measure the product's solubility at various temperatures to generate a solubility curve. This is non-negotiable for process control.

-

Determine the Metastable Zone Width (MSZW), which is the region of supersaturation where spontaneous nucleation is unlikely. Operating within this zone allows crystal growth to dominate over nucleation, leading to larger, purer crystals.

-

-

Seeding Strategy:

-

Never rely on spontaneous nucleation at scale. It is uncontrollable.

-

Prepare seed crystals of high purity.

-

Introduce the seed slurry at a specific temperature within the metastable zone to initiate controlled crystallization.

-

-

Controlled Cooling/Anti-Solvent Addition:

-

Design a cooling profile (e.g., 10°C/hour) that maintains the solution within the MSZW. This prevents "crashing out" the product.

-

If using an anti-solvent, develop a controlled addition rate.

-

-

Isolation and Drying:

-

After the crystallization is complete, filter the slurry and wash the cake with a cold, fresh portion of the solvent mixture to remove impure mother liquor.

-

Dry the product under vacuum at a temperature well below its melting point to avoid degradation.

-

Section 4: Analytical Quality Control

Q4: What is the most reliable method for determining the enantiomeric purity of the final product, and are there any common pitfalls?

The gold standard for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) . [7] Method Development Essentials:

-

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are highly effective for separating enantiomers of amino acid esters. [7]Columns like Chiralpak® IA or Chiralcel® OD are common starting points.

-

Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the two enantiomers.

-

Detection: UV detection is standard, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Validation: The method must be validated to ensure it is accurate and precise. This includes demonstrating that the derivatization process (if any) does not cause racemization. [7] Common Pitfall: The most significant pitfall is misidentifying the peaks. You must run an authentic sample of the racemate (a 50:50 mixture of the R and S enantiomers) to confirm the retention times of both. It is also wise to obtain a standard of the undesired (S)-enantiomer, if possible, to confirm its identity and the method's ability to detect it at low levels (e.g., <0.1%).

References

-

Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]

-

Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. PharmaCompass. [Link]

-

Grigg, R., McCaffrey, S., & Sridharan, V. (2006). Enantioselective Synthesis of Non-Proteinogenic 2-Arylallyl-Α-Amino Acids via Pd/in Catalytic Cascades. Amanote Research. [Link]

-